Binucleine 2

Vue d'ensemble

Description

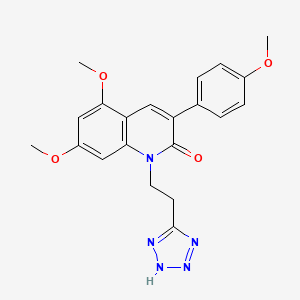

Binucleine 2 is an isoform-specific inhibitor of Drosophila Aurora B kinase, elucidating the mechanism of cytokinesis within cellular division processes. Aurora kinases are pivotal in cell division, making them critical targets for cancer therapy. This compound's specificity for Aurora B kinase, due to a unique residue within the kinase active site, highlights its potential utility in targeted cancer treatments. Its synthesis and analysis contribute to understanding the intricate balance of cell division and its implications in oncology (Smurnyy et al., 2010).

Synthesis Analysis

The synthesis of binuclear complexes, including those related to this compound's class, involves intricate reactions that yield complexes with unique properties. For example, Jamali et al. (2008) synthesized binuclear cyclometalated organoplatinum complexes, highlighting the complex synthetic routes needed to produce binuclear compounds with specific functionalities and coordination geometries. These synthetic approaches are crucial for developing compounds with desired biological or chemical properties, such as selective kinase inhibition (Jamali et al., 2008).

Molecular Structure Analysis

This compound's effectiveness can be attributed to its molecular structure, particularly how it interacts with Aurora B kinase. Molecular structure analysis of related binuclear complexes reveals how specific arrangements and bonding patterns influence their activity and specificity. For example, Jain et al. (1994) studied binuclear organoplatinum(II) complexes, showing how structural features affect their chemical behavior and interaction potentials. Such analyses are fundamental in understanding how this compound interacts with its target kinase (Jain et al., 1994).

Chemical Reactions and Properties

This compound's chemical properties, especially its reactivity and interaction with biological molecules, are central to its mechanism of action. The study of binuclear complexes offers insights into the chemical behaviors that underlie this compound's biological effects. For instance, the work by Koiwa et al. (2004) on the electrochemistry of binuclear ruthenium(III) complexes provides a basis for understanding the redox properties and reactivity of similar binuclear entities, shedding light on how such compounds can be designed for selective biological activities (Koiwa et al., 2004).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and molecular geometry, are crucial for its biological application. Analyzing the physical properties of binuclear complexes, like those conducted by Hu et al. (2006) on Cu(II) complexes, aids in understanding how such compounds behave under physiological conditions. This knowledge is essential for optimizing this compound's delivery and efficacy in biological systems (Hu et al., 2006).

Chemical Properties Analysis

The chemical properties, including the reactivity, binding affinity, and selectivity of this compound, dictate its interaction with Aurora B kinase. Studies on the chemical properties of binuclear complexes, such as those by Pointillart et al. (2010), provide insights into how modifications in the chemical structure can enhance specificity and efficacy. Understanding these properties is vital for refining this compound's utility as a kinase inhibitor (Pointillart et al., 2010).

Applications De Recherche Scientifique

Aurora B Kinase Inhibition in Drosophila

Binucleine 2 has been identified as a highly isoform-specific inhibitor of Drosophila Aurora B kinase, with a focus on a single residue within the kinase active site that confers specificity for Aurora B. This research shows that Aurora B kinase activity is not essential during contractile ring ingression, offering insights into the mechanism of cytokinesis (Smurnyy et al., 2010).

Parkinson's Disease Research

A significant body of research around this compound is focused on Parkinson's Disease and related synucleinopathies. Studies have investigated various aspects such as:

- The early and progressive sensorimotor anomalies in mice overexpressing alpha-synuclein, illustrating the development of motor deficits in relation to the accumulation of alpha-synuclein in the brain (Fleming et al., 2004).

- The role of alpha-synuclein in REM sleep behavior disorder and its relation to dementia and parkinsonism, exploring the clinical and neuropathologic diagnoses based on synucleinopathy pathology (Boeve et al., 2003).

- The activation of protein phosphatase 2A by alpha-synuclein, reducing tyrosine hydroxylase phosphorylation in dopaminergic cells, providing insights into the molecular mechanisms of alpha-synuclein’s impact on dopamine synthesis (Peng et al., 2005).

- The implications of alpha-synuclein locus triplication in Parkinson's disease, highlighting genetic associations and neuropathological implications (Singleton et al., 2003).

Neurodegenerative Diseases Research

Studies have also focused on the broader implications of alpha-synuclein in neurodegenerative diseases, including:

- The investigation into the regulatory role of alpha-synuclein in neurons, particularly in relation to histone acetylation and neurotoxicity, which offers potential avenues for therapeutic strategies in treating synucleinopathies (Kontopoulos et al., 2006).

- Exploring the extensive nuclear localization of alpha-synuclein in normal rat brain neurons, shedding light on its physiological functions in the neuronal nuclei, and suggesting areas for further research (Yu et al., 2007).

Additional Research Applications

Research on this compound also encompasses studies on its effects on ligand binding and oligomerization in relation to Ca2+ binding, providing insights into its functional properties and potential pathological effects (Nielsen et al., 2001).

Mécanisme D'action

Target of Action

Binucleine 2 is an isoform-specific and ATP-competitive inhibitor of Drosophila Aurora B kinase . Aurora B kinase is a key regulator of cell division . It functions in the chromosomal passenger complex, which includes at least three other proteins: the inner centromere protein (INCENP), survivin, and borealin/DASRA .

Mode of Action

This compound specifically inhibits Drosophila Aurora B kinase in a dose-dependent manner . It has minimal inhibition of human or X. laevis Aurora B kinases at concentrations up to 100 μM . A single residue within the kinase active site confers specificity for Aurora B .

Biochemical Pathways

Aurora B kinase is involved in various aspects of mitotic progression . It has multiple functions throughout mitosis and cytokinesis as part of the chromosomal passenger complex . During cytokinesis, Aurora B activity has been implicated in the formation of the microtubule midzone and cytokinesis completion .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

This compound induces mitotic and cytokinesis defects in Drosophila Kc167 cells . It prevents Drosophila S2 cells from assembling a contractile ring during cell division when used at a concentration of 40 μM .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Binucleine 2 plays a crucial role in biochemical reactions by specifically inhibiting the Aurora B kinase. This kinase is essential for the phosphorylation of Histone H3 on Serine 10 during mitosis. This compound inhibits this phosphorylation in Drosophila Kc167 cells at a concentration of 20 µM . It does not function as a general kinase inhibitor and does not inhibit Cdk-dependent entry into mitosis . The specificity of this compound for Drosophila Aurora B kinase is noteworthy, as it shows minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Drosophila cells, it inhibits cytokinesis by preventing the phosphorylation of Histone H3, which is crucial for chromosome condensation and segregation during mitosis . This inhibition leads to the formation of binucleated cells, hence the name this compound. The compound does not exhibit similar effects in mammalian cells, indicating its specificity for Drosophila Aurora B kinase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Aurora B kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets such as Histone H3, which is essential for mitotic progression . This compound does not act as a general kinase inhibitor, which underscores its specificity for the Aurora B kinase pathway in Drosophila .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Upon reconstitution, stock solutions of this compound are stable for up to three months at -20°C . Long-term exposure to this compound in Drosophila cells results in sustained inhibition of cytokinesis, leading to the accumulation of binucleated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Drosophila, a concentration of 20 µM is sufficient to inhibit Aurora B kinase activity and prevent cytokinesis . Higher concentrations may lead to increased toxicity and adverse effects, although specific threshold effects and toxic doses have not been extensively studied .

Metabolic Pathways

This compound is involved in the metabolic pathways associated with the Aurora B kinase pathway. It interacts with enzymes and cofactors that are part of this pathway, leading to the inhibition of kinase activity and subsequent effects on cell division . The compound does not appear to affect other metabolic pathways significantly, highlighting its specificity .

Transport and Distribution

Within cells, this compound is transported and distributed to target the Aurora B kinase. It is cell-permeable, allowing it to enter cells and reach its target kinase . The compound’s distribution within tissues and its interaction with transporters or binding proteins have not been extensively studied .

Subcellular Localization

This compound is localized within the cytoplasm of cells, where it interacts with the Aurora B kinase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

Propriétés

IUPAC Name |

N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYLHJHZOUDLB-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430554 | |

| Record name | Binucleine 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220088-42-6 | |

| Record name | Binucleine 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanimidamide, N'-[1-(3-chloro-4-fluorophenyl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Binucleine 2 a valuable tool for studying Aurora B kinase?

A: this compound is a highly isoform-specific inhibitor of Drosophila Aurora B kinase. [] This high specificity makes it a powerful tool for dissecting the roles of Aurora B kinase in complex cellular processes like cytokinesis, as it minimizes off-target effects that could confound experimental results.

Q2: What key finding about cytokinesis was made possible by using this compound?

A: By utilizing this compound, researchers demonstrated that Aurora B kinase activity is not required during the ingression phase of the contractile ring in cytokinesis. [] This finding challenged previous assumptions and shed light on the precise timing and role of Aurora B kinase in this critical cell division stage.

Q3: How does Protein Phosphatase 2A (PP2A) interact with Aurora B kinase in Drosophila oocytes, and how was this compound used to study this interaction?

A: Research shows that Protein Phosphatase 2A (PP2A), specifically the B56 subunit, antagonizes Aurora B kinase activity in Drosophila oocytes to ensure proper meiotic spindle function, kinetochore attachments, and sister chromatid cohesion. [, ] this compound, an inhibitor of Aurora B activity, was used in these studies to demonstrate that continuous Aurora B activity is required to maintain the oocyte spindle during meiosis I. [] These findings highlight the dynamic interplay between kinase and phosphatase activities in regulating meiotic processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)

![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)

![N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B1242978.png)

![4-[(2E)-2-{2-[6-hydroxy-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-7H-purin-7-yl]ethylidene}hydrazinyl]benzoic acid](/img/structure/B1242979.png)

![5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid](/img/structure/B1242982.png)

![2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One](/img/structure/B1242983.png)